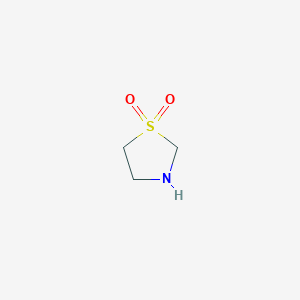
Thiazolidine 1,1-dioxide
概要
説明
Thiazolidine 1,1-dioxide is a heterocyclic organic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms This compound is a derivative of thiazolidine, where the sulfur atom is oxidized to a sulfone group
準備方法
Synthetic Routes and Reaction Conditions: Thiazolidine 1,1-dioxide can be synthesized through the oxidation of thiazolidine. One common method involves the use of hydrogen peroxide or peracids as oxidizing agents under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete oxidation of the sulfur atom to the sulfone group.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts such as transition metal complexes can enhance the efficiency of the oxidation process. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact.
化学反応の分析
Types of Reactions: Thiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can revert the sulfone group back to a thioether or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers, thiols.
Substitution: Various substituted thiazolidine derivatives.
科学的研究の応用
Thiazolidine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including diabetes and neurodegenerative disorders.
Industry: Utilized in the development of novel materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of thiazolidine 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfone group can act as an electrophilic center, facilitating reactions with nucleophiles in biological systems. This interaction can modulate enzyme activity, signal transduction pathways, and gene expression, leading to its diverse biological effects.
類似化合物との比較
Thiazolidine 1,1-dioxide can be compared with other similar compounds such as:
Thiazolidine: The parent compound, which lacks the sulfone group and has different chemical reactivity.
Thiazolidinediones: A class of compounds used in the treatment of type 2 diabetes, which contain a similar five-membered ring structure but with different functional groups.
Rhodanine: Another sulfur-containing heterocycle with distinct biological activities.
Uniqueness: this compound is unique due to the presence of the sulfone group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
1,3-thiazolidine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c5-7(6)2-1-4-3-7/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAHLTGDUHXTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















